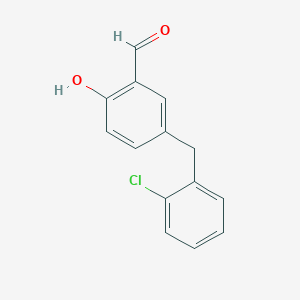

5-(2-Chlorbenzyl)-2-Hydroxybenzaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a 2-chlorobenzyl group and a hydroxyl group

Wissenschaftliche Forschungsanwendungen

5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde has several applications in scientific research:

Wirkmechanismus

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde may also interact with various biological targets, contributing to its potential therapeutic effects.

Mode of Action

It’s known that many aromatic compounds, including indole derivatives, exhibit a range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities often result from the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

For instance, indole derivatives have been found to affect several pathways, contributing to their diverse biological and clinical applications .

Result of Action

Given the diverse biological activities associated with aromatic compounds, it’s likely that this compound could have multiple effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

The adjacent aromatic ring enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .

Temporal Effects in Laboratory Settings

Information on the stability, degradation, and long-term effects of 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde on cellular function in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

There is no available data on how the effects of 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde vary with different dosages in animal models .

Transport and Distribution

Information on how 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde is transported and distributed within cells and tissues is currently unavailable .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with salicylaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation .

Industrial Production Methods

On an industrial scale, the production of 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and other organometallic reagents.

Major Products Formed

Oxidation: 5-(2-Chlorobenzyl)-2-hydroxybenzoic acid.

Reduction: 5-(2-Chlorobenzyl)-2-hydroxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chlorobenzene: A simpler compound with a single chlorine atom on a benzene ring.

2-Chlorobenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

5-Chlorosalicylaldehyde: Similar structure but with a chlorine atom directly on the benzene ring instead of the benzyl group.

Uniqueness

5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde is unique due to the presence of both a 2-chlorobenzyl group and a hydroxyl group on the benzaldehyde core

Biologische Aktivität

5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde, also known by its CAS number 328565-20-4, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings surrounding this compound.

5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde is characterized by the following chemical structure:

- Molecular Formula : C13H11ClO2

- Molecular Weight : 236.68 g/mol

- IUPAC Name : 5-(2-chlorobenzyl)-2-hydroxybenzaldehyde

This compound features a hydroxyl group and an aldehyde group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

- Antioxidant Activity : Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions.

The biological activity of 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde is believed to be mediated through several mechanisms:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Binding : It may interact with various receptors in the body, influencing signal transduction pathways related to inflammation and immune responses.

- Free Radical Scavenging : The hydroxyl group in its structure allows it to act as an antioxidant, neutralizing reactive oxygen species (ROS) and reducing oxidative damage.

Antimicrobial Activity

A study conducted on sulfonamides containing similar scaffolds demonstrated that derivatives of 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde possess significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) were reported as follows:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Pseudomonas aeruginosa |

These findings suggest potential therapeutic applications in treating infections caused by these bacteria .

Antioxidant Activity

In vitro studies have shown that 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde exhibits significant antioxidant properties. The compound's ability to reduce oxidative stress was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays:

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

The results indicate a dose-dependent increase in antioxidant activity, highlighting its potential role in protecting cells from oxidative damage .

Case Studies and Applications

Several case studies have explored the therapeutic potential of compounds similar to 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde. For instance, a recent investigation into derivatives of this compound revealed promising results in reducing inflammation in animal models of arthritis. The study reported a reduction in pro-inflammatory cytokines and improved clinical scores in treated groups compared to controls .

Eigenschaften

IUPAC Name |

5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-4-2-1-3-11(13)7-10-5-6-14(17)12(8-10)9-16/h1-6,8-9,17H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMULYCYANQIZED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC(=C(C=C2)O)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.